molecular formula C17H15ClN2O2 B13738893 4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- CAS No. 27945-52-4

4(3H)-Quinazolinone, 6-chloro-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Cat. No.: B13738893
CAS No.: 27945-52-4
M. Wt: 314.8 g/mol
InChI Key: UERHDZOYJPYNOW-UHFFFAOYSA-N
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Description

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a chloro-substituted benzaldehyde.

    Cyclization: The aniline derivative undergoes cyclization with the benzaldehyde in the presence of a suitable catalyst, such as polyphosphoric acid or a Lewis acid like aluminum chloride.

    Chlorination: The resulting intermediate is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of a quinazolinone ketone derivative.

    Reduction: Formation of a quinazolinone amine derivative.

    Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown promise in preclinical studies as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-methylquinazolin-4-one: Lacks the hydroxy and dimethylphenyl groups, resulting in different biological activity.

    3-(4-hydroxyphenyl)-2-methylquinazolin-4-one: Lacks the chloro and dimethyl groups, affecting its chemical reactivity and biological properties.

    6-chloro-3-(4-hydroxyphenyl)-2-methylquinazolin-4-one: Similar structure but without the dimethyl groups, leading to variations in its pharmacological profile.

Uniqueness

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one is unique due to the presence of both the chloro and hydroxy-dimethylphenyl groups, which contribute to its distinct chemical reactivity and biological activity. These structural features make it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

27945-52-4

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

6-chloro-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one

InChI

InChI=1S/C17H15ClN2O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-5-4-12(18)8-14(15)17(20)22/h4-8,21H,1-3H3

InChI Key

UERHDZOYJPYNOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=C(C=C3)Cl)C

Origin of Product

United States

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